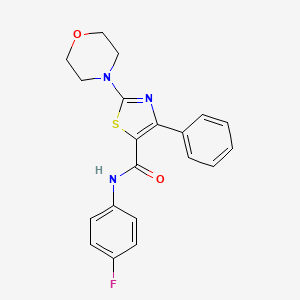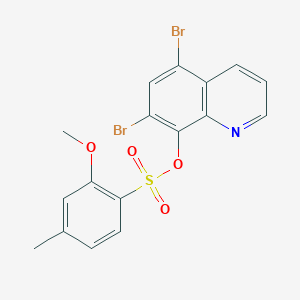![molecular formula C7H11N5 B15110143 N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate](/img/structure/B15110143.png)
N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate is a complex organic compound with the molecular formula C7H13N5O4S and a molecular weight of 263.28 g/mol
Métodos De Preparación
Análisis De Reacciones Químicas
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated reagents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential in antimicrobial research due to its imidazole structure.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the target .
Comparación Con Compuestos Similares
1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate can be compared with other similar compounds, such as:
2-((1-Benzoyl-1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)thio)acetamide:
Other imidazole derivatives: These compounds share the imidazole ring but vary in their substituents and biological activities.
The uniqueness of 1-(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate lies in its specific structure and the resulting properties that make it suitable for diverse applications.
Propiedades
Fórmula molecular |
C7H11N5 |
|---|---|
Peso molecular |
165.20 g/mol |
Nombre IUPAC |
2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c8-6(9)12-7-10-4-2-1-3-5(4)11-7/h1-3H2,(H5,8,9,10,11,12) |
Clave InChI |
VLXFAYUNHICGKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide](/img/structure/B15110068.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B15110075.png)
![2,5-Dimethyl-3-phenyl-8-benzyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimid ine](/img/structure/B15110080.png)


![3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B15110103.png)
![7-(4-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110112.png)
![2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15110128.png)
![4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110136.png)
![5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15110148.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B15110162.png)

![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

